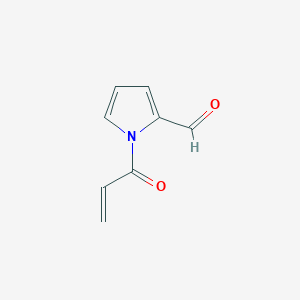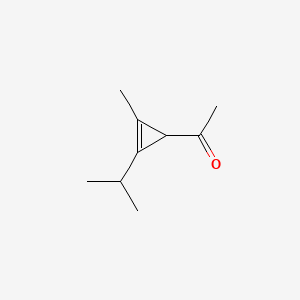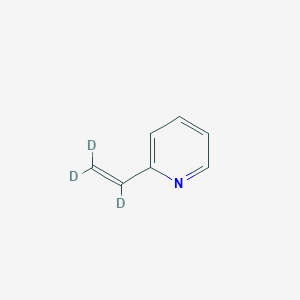
2-(1,2,2-Trideuterioethenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,2-Trideuterioethenyl)pyridine is a deuterated derivative of ethenylpyridine, where three hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2-Trideuterioethenyl)pyridine typically involves the deuteration of ethenylpyridine. One common method is the catalytic exchange reaction, where ethenylpyridine is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,2-Trideuterioethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium, resulting in the formation of deuterated pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Deuterated pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-(1,2,2-Trideuterioethenyl)pyridine has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated materials for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1,2,2-Trideuterioethenyl)pyridine involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms can alter the compound’s vibrational frequencies, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,2-Trideuterioethenyl)benzene: Another deuterated compound with similar isotopic properties.
2-(1,2,2-Trideuterioethenyl)thiophene: A sulfur-containing analog with comparable applications in research.
Uniqueness
2-(1,2,2-Trideuterioethenyl)pyridine is unique due to its nitrogen-containing heterocyclic structure, which makes it particularly valuable in studying nitrogen-related biochemical processes. Its deuterated form provides distinct advantages in tracing and analyzing reaction mechanisms, making it a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C7H7N |
|---|---|
Peso molecular |
108.16 g/mol |
Nombre IUPAC |
2-(1,2,2-trideuterioethenyl)pyridine |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2/i1D2,2D |
Clave InChI |
KGIGUEBEKRSTEW-FUDHJZNOSA-N |
SMILES isomérico |
[2H]C(=C([2H])C1=CC=CC=N1)[2H] |
SMILES canónico |
C=CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)
![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)


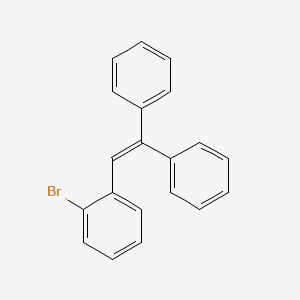
![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)
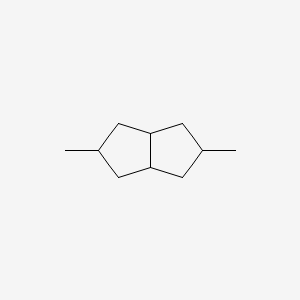

![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)



